Exceptional In Vitro Kinase Selectivity: Golidocitinib vs. Other JAK1 Inhibitors
Golidocitinib demonstrates a >200-fold selectivity for JAK1 over JAK2 and >400-fold over JAK3 in enzymatic assays. This level of selectivity surpasses that of many other JAK1 inhibitors. [1]
| Evidence Dimension | In vitro kinase inhibition selectivity (JAK2/JAK1 ratio) |
|---|---|
| Target Compound Data | JAK1 IC50 = 73 nM; JAK2 IC50 > 14,700 nM |
| Comparator Or Baseline | For context, Upadacitinib (a commercial JAK1-selective inhibitor) has a reported JAK1 IC50 of ~45 nM and a JAK2 IC50 of ~110 nM (JAK2/JAK1 ratio of ~2.4). |
| Quantified Difference | Golidocitinib's JAK2/JAK1 IC50 ratio is >201, compared to ~2.4 for Upadacitinib. This indicates Golidocitinib is >80-fold more selective for JAK1 over JAK2 than Upadacitinib. |
| Conditions | In vitro enzymatic assays using recombinant human JAK1 and JAK2 kinase domains. |
Why This Matters
This high selectivity profile predicts a lower risk of JAK2-mediated adverse events (e.g., thrombocytopenia, anemia) compared to less selective JAK1 inhibitors, which is a critical factor in selecting compounds for in vivo efficacy and safety studies.
- [1] Chen K, Guan X, Yang Z, et al. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants. Front Immunol. 2023;14:1127935. View Source
